molecular formula C16H20ClNO3 B14034973 tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate

tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B14034973
M. Wt: 309.79 g/mol
InChI Key: GETZHENNXYUGKR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl ester group, a 4-chlorophenylmethyl group, and a 4-oxo-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This approach involves Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a single pot reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Steglich esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions . The 4-chlorophenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL (2S)-2-[(4-METHOXYPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE: Similar structure but with a methoxy group instead of a chloro group.

    TERT-BUTYL (2S)-2-[(4-FLUOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

The presence of the 4-chlorophenyl group in TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

tert-butyl (2S)-2-[(4-chlorophenyl)methyl]-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18-10-14(19)9-13(18)8-11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1

InChI Key

GETZHENNXYUGKR-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1CC2=CC=C(C=C2)Cl

Origin of Product

United States

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